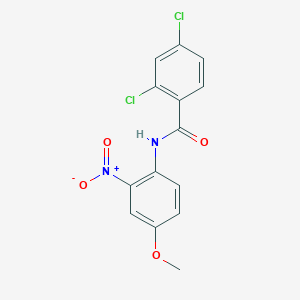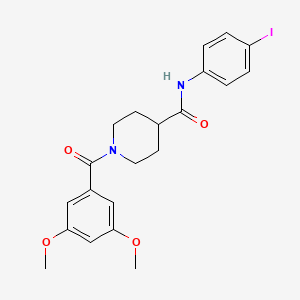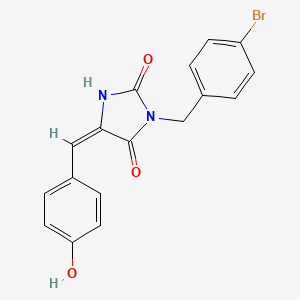
5-amino-N-cyclopentyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of triazole derivatives, including those similar to 5-amino-N-cyclopentyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide, often involves ruthenium-catalyzed cycloaddition reactions. This method allows for the regiocontrolled synthesis of triazole compounds. For instance, Ferrini et al. (2015) demonstrated a protocol based on ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides to produce protected versions of triazole amino acids, which are pivotal for creating triazole-containing dipeptides and HSP90 inhibitors (Ferrini et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of triazole derivatives is often conducted using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy. These methods provide insight into the conformation, configuration, and electronic structure of the molecule, essential for understanding its reactivity and interaction with biological targets. For example, L'abbé et al. (2010) investigated the crystal structure of a triazole derivative, revealing its potential for rearrangement and its implications for biological activity (L'abbé et al., 2010).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, including cycloadditions, acylations, and rearrangements, such as the Dimroth rearrangement. These reactions are pivotal for the functionalization of the triazole ring and the introduction of different substituents, which can significantly alter the molecule's physical, chemical, and biological properties. Sutherland and Tennant (1971) discussed the Dimroth rearrangements of triazole derivatives, providing insights into their chemical behavior and reactivity (Sutherland & Tennant, 1971).
Physical Properties Analysis
The physical properties of triazole derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in drug design and synthesis. The crystalline structure, in particular, can influence the compound's stability and reactivity. Anuradha et al. (2004) conducted a comprehensive study on the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, revealing its impact on the molecule's physical properties and offering methods for its preparation (Anuradha et al., 2004).
Chemical Properties Analysis
The chemical properties of triazole derivatives, such as their reactivity towards different reagents, stability under various conditions, and their ability to undergo specific chemical transformations, are fundamental aspects of their study. These properties are directly influenced by the molecular structure and substitution pattern on the triazole ring. Studies like those by Joshi et al. (2021) explore the synthesis of triazole derivatives and their antimicrobial activity, shedding light on their chemical behavior and potential applications (Joshi et al., 2021).
properties
IUPAC Name |
5-amino-N-cyclopentyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-11(2)12-7-9-14(10-8-12)22-16(18)15(20-21-22)17(23)19-13-5-3-4-6-13/h7-11,13H,3-6,18H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCBXMMGJCLONS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-cyclopentyl-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3-methylcyclopentyl)-3-piperidinyl]methanol](/img/structure/B5112699.png)
![N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5112702.png)
![N,N-dimethyl-4-[(2-methyl-6-quinolinyl)diazenyl]aniline](/img/structure/B5112718.png)


![1-{[4-(hydroxymethyl)-4-(4-methoxybenzyl)-1-piperidinyl]methyl}-2-naphthol](/img/structure/B5112734.png)
![{4-[3-(3-methoxyphenoxy)propoxy]phenyl}(phenyl)methanone](/img/structure/B5112738.png)
![1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B5112746.png)
![1-[(3,7-dimethyl-1H-indol-2-yl)methyl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5112748.png)
![3-[(5-{3-[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]-3-oxopropyl}-1,3,4-oxadiazol-2-yl)methyl]-1H-indole](/img/structure/B5112756.png)
![2-(2,4-dichlorophenyl)-5-[(mesitylmethyl)thio]-1,3,4-oxadiazole](/img/structure/B5112757.png)


